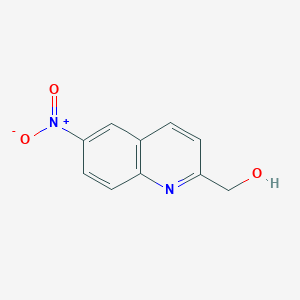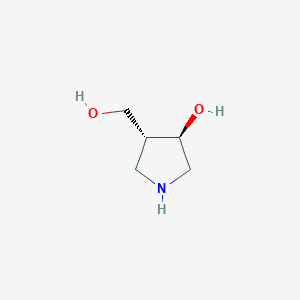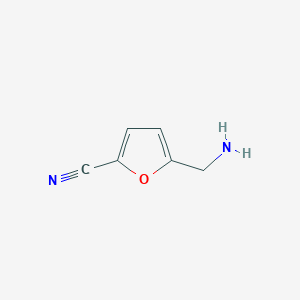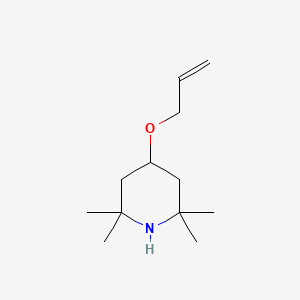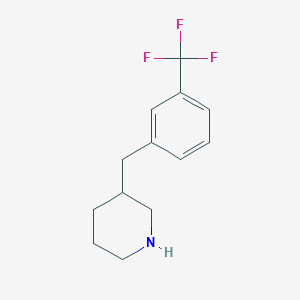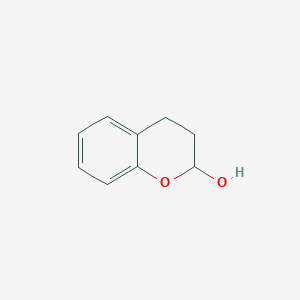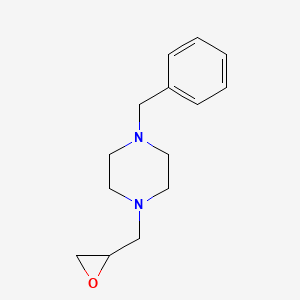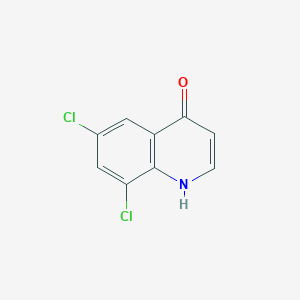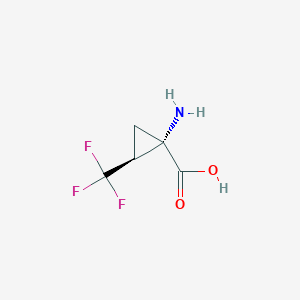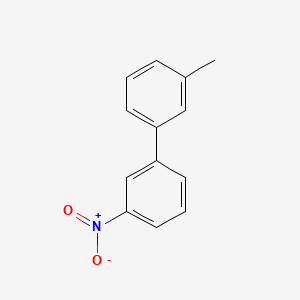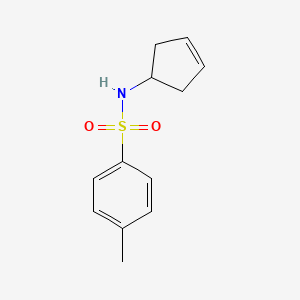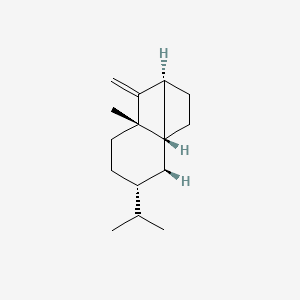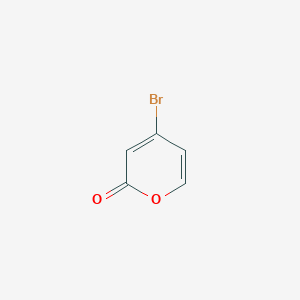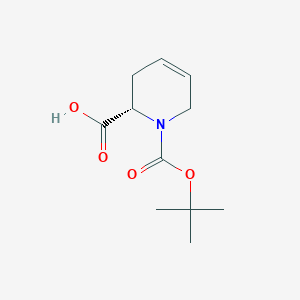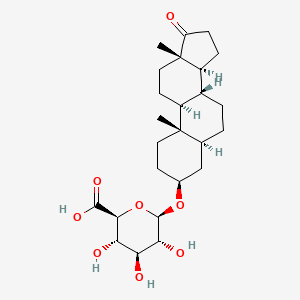
Epiandrosterone Glucuronide
Vue d'ensemble
Description
Epiandrosterone Glucuronide belongs to the class of organic compounds known as steroid glucuronide conjugates . It is a glucuronide conjugate of Epiandrosterone, an innate steroid hormone . The molecular formula is C25H38NO8 and the molecular weight is 466.50 .
Synthesis Analysis
A library of steroid glucuronides, including Epiandrosterone Glucuronide, was prepared using the glucuronylsynthase derived from Escherichia coli β-glucuronidase . The synthesis process involved purification using solid-phase extraction and was optimized for a milligram scale .Molecular Structure Analysis
The molecular structure of Epiandrosterone Glucuronide is based on the steroid skeleton with a glucuronide moiety linked to it . The molecular formula is C25H38NO8 .Chemical Reactions Analysis
The glucuronidation of Epiandrosterone is a significant part of its metabolism and excretion within the body . The glucuronidation process involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .Physical And Chemical Properties Analysis
Epiandrosterone Glucuronide is a solid compound with a molecular weight of 466.50 .Applications De Recherche Scientifique
1. Marker for Testosterone Use in Sports
Epiandrosterone has been studied as a marker for the abuse of anabolic steroids like testosterone in sports. It responds to higher doses of testosterone administration, but it does not significantly prolong the detection window compared to conventional target compounds (Nair et al., 2020).
2. Synthesis in Doping Analysis
Epiandrosterone glucuronide has been synthesized for use as an internal standard in doping analysis, particularly in the monitoring of anabolic steroids through gas chromatography-mass spectrometry (GC-MS) (Gärtner et al., 2003).
3. Role in Glucuronidation of Steroids
Research has been conducted on the glucuronidation of steroidal alcohols like epiandrosterone, which is a significant process in the metabolism of steroids (Harding et al., 2005).
4. Discovery in Animal Studies
Epiandrosterone glucuronide has been identified in the excreta of animals, such as dogs, revealing its presence and potential roles in animal metabolism (Murai et al., 2008).
5. Enzymatic Synthesis
The enzyme glucuronylsynthase from Escherichia coli has been used to synthesize steroid glucuronides like epiandrosterone glucuronide, facilitating the production of these compounds for various analytical applications (Ma et al., 2014).
6. Enhanced Detection in Doping Control
A study on the detection of epiandrosterone sulfate in urine suggested its potential in prolonging the detection window for anabolic androgenic steroids (AAS) in doping control, although its efficacy was less pronounced compared to conventional methods (De Wilde et al., 2020).
7. Hormonal Metabolism in Humans
Epiandrosterone glucuronide, among other steroid hormone glucuronides, has been quantified in human urine, contributing to our understanding of steroid hormone metabolism and excretion in humans (Wang et al., 2020).
8. Non-Invasive Monitoring in Wildlife
Epiandrosterone glucuronide has been used in enzyme immunoassays to non-invasively monitor gonadal activity in wildlife, such as spotted hyenas, indicating its potential in ecological and conservation studies (Pribbenow et al., 2015).
Safety And Hazards
When handling Epiandrosterone Glucuronide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
The prediction of in vivo glucuronidation using in vitro data is a promising area of research . Physiologically based pharmacokinetic (PBPK) modeling, which can describe a more complicated process in vivo, is a promising prediction strategy which may greatly improve the prediction of glucuronidation and potential drug-drug interactions (DDIs) involving glucuronidation .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUIRAVTUVCQTF-PALHZPRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437848 | |
| Record name | Epiandrosterone Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epiandrosterone Glucuronide | |
CAS RN |
4271-00-5 | |
| Record name | Epiandrosterone Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



